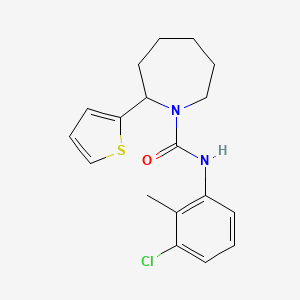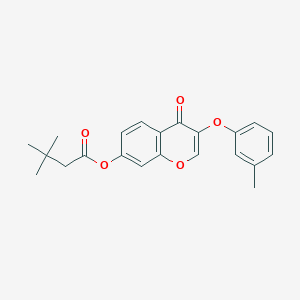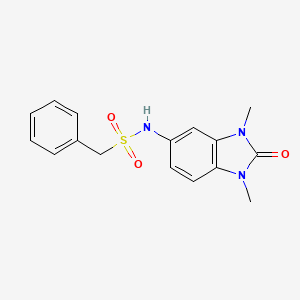
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azepane carboxamides and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It also exhibits potent anti-cancer and anti-inflammatory activity, making it a promising candidate for drug development. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the compound has not been extensively studied for its toxicity and safety profile, which could limit its clinical applications.
未来方向
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several potential future directions for scientific research. One possible direction is to study the compound's mechanism of action in more detail to identify new targets for drug development. Another direction is to optimize the synthesis method to increase the yield and reduce the use of hazardous reagents. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide could be studied for its potential use in combination therapies with other drugs to enhance its therapeutic efficacy. Finally, the compound could be studied for its safety and toxicity profile to determine its clinical applications.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine. This reaction yields the intermediate compound, which is further reacted with 1-aminocycloheptane in the presence of diisopropylethylamine to obtain the final product. The synthesis method has been optimized to increase the yield of the compound and reduce the use of hazardous reagents.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-14(19)7-5-8-15(13)20-18(22)21-11-4-2-3-9-16(21)17-10-6-12-23-17/h5-8,10,12,16H,2-4,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFAZDZFQXTUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)


![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)